(R)-5-[2-[[2-(2-Ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide, or Silodosin, is a synthetic compound classified as an α1-adrenoceptor antagonist. [, , , , , , , , , , , ] It is a research tool used to investigate the function and pharmacology of α1-adrenoceptor subtypes, particularly the α1A-adrenoceptor. [, , , , , , , , , , , ] Silodosin demonstrates high selectivity for the α1A-adrenoceptor subtype compared to other subtypes like α1B and α1D. [, , , , , , , , , , , ]
Silodosin was first introduced as a medication for BPH and has been widely studied for its efficacy and safety profile. The compound is synthesized through various chemical processes, which have been documented in multiple patents and scientific literature.
Ethoxy Silodosin falls under the classification of alpha-adrenergic antagonists. It is categorized as a synthetic organic compound with potential applications in urology and pharmacotherapy.
The synthesis of Ethoxy Silodosin involves several key steps that modify the base structure of Silodosin. The general synthetic route includes:
These methods emphasize mild reaction conditions and high yields, making them suitable for industrial applications .
Ethoxy Silodosin retains the core structure of Silodosin with an ethoxy substituent. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural representation can be visualized through molecular modeling software or chemical drawing tools, where the ethoxy group is attached to the indoline core structure typical of Silodosin.
Ethoxy Silodosin can participate in various chemical reactions typical for amines and ethers. Key reactions include:
The stability of Ethoxy Silodosin under different pH levels and temperatures has been documented, indicating its resilience during storage and handling .
Ethoxy Silodosin functions by selectively blocking alpha-1A adrenergic receptors located in smooth muscle tissues of the prostate and bladder neck. This action leads to relaxation of these muscles, thereby alleviating urinary symptoms associated with BPH.
Clinical studies have shown that Ethoxy Silodosin exhibits a favorable pharmacokinetic profile with rapid absorption and significant bioavailability. Its mechanism is characterized by a dose-dependent response in reducing urinary obstruction symptoms .
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability .
Ethoxy Silodosin is primarily utilized in medicinal chemistry for developing treatments for BPH. Its ability to selectively target alpha-1A receptors makes it a valuable candidate for further research into urological disorders.
Additionally, ongoing studies explore its potential applications in other therapeutic areas where smooth muscle relaxation is beneficial, such as hypertension or certain types of urinary tract disorders .
Ethoxy-functionalized derivatives of silodosin rely on chiral intermediates for structural optimization. The core intermediate is (R)-3-(5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl)propyl benzoate (Formula III), which undergoes alkylation with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (Formula IV) to introduce the ethoxy pharmacophore [9]. Deuterated analogs incorporate deuterium at metabolically vulnerable sites (e.g., benzylic positions), enhancing metabolic stability while retaining α1A-adrenoceptor binding affinity [8]. The ethoxy group’s electron-withdrawing properties optimize receptor-ligand interactions, contributing to silodosin’s 55-fold selectivity for α1A over α1D receptors [6].
Table 1: Key Intermediates in Ethoxy-Silodosin Synthesis
Intermediate | Role | Structural Feature |
---|---|---|
(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | Nucleophile | Chiral amine, cyano group |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | Electrophile | Ethoxy group, mesylate leaving group |
Deuterated alkylating agents | Metabolic stability enhancers | C-D bonds at benzylic/alkoxy sites |
Phase-transfer catalysts (PTCs) like tetrabutylammonium iodide (TBAI) enable efficient N-alkylation in biphasic systems (toluene/water). TBAI facilitates anion transfer, accelerating the reaction between the amine intermediate (Formula III) and mesylate (Formula IV) at 85–90°C. This reduces reaction time to 10–12 hours and suppresses dialkyl impurity formation to <5% [9] [10]. Crown ethers (e.g., 18-crown-6) are alternatives but less industrially viable due to higher costs. PTCs eliminate the need for polar aprotic solvents like DMF, simplifying workup and reducing environmental impact [10].
Racemization at the chiral center of the amine intermediate (Formula III) occurs under strong bases or high temperatures, reducing yield and purity. Steric hindrance from the ethoxy group further complicates stereoselectivity. Mitigation strategies include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9